3-(4-tert-butylphenyl)-N-cyclopentylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide, also known as BMS-986166, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. BMS-986166 has been extensively studied for its potential as a treatment for type 2 diabetes.
Mecanismo De Acción
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide works by inhibiting the activity of PTP1B, a protein that negatively regulates insulin signaling. By inhibiting PTP1B, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide enhances insulin signaling and improves glucose homeostasis. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to reduce body weight and adiposity in animal models. 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be difficult to work with due to its low solubility and stability. In addition, the synthesis of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be challenging and requires careful control of reaction conditions to achieve high yields and purity.
Direcciones Futuras
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide in humans. Finally, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide may have potential applications in other conditions characterized by insulin resistance and inflammation, such as non-alcoholic fatty liver disease and cardiovascular disease.
Métodos De Síntesis
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be synthesized using a multi-step process that involves the coupling of a cyclopentylacrylamide intermediate with a tert-butylphenylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires careful control of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been the subject of numerous preclinical and clinical studies investigating its potential as a treatment for type 2 diabetes. In animal models, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity. In humans, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glycemic control and reduce fasting plasma glucose levels.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,19,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZDXJZWKAVDQ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.